molecular formula C18H18FN3O3S2 B2421724 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide CAS No. 865592-22-9

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2421724
CAS No.: 865592-22-9
M. Wt: 407.48
InChI Key: KLRLCSQLCMFESO-UHFFFAOYSA-N
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Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide is a complex organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring, a fluorobenzamide moiety, and a diethylsulfamoyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

Types of Reactions

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the fluorobenzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.

Scientific Research Applications

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides

Uniqueness

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide stands out due to the presence of the diethylsulfamoyl group and the fluorobenzamide moiety, which confer unique chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to similar compounds .

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S2/c1-3-22(4-2)27(24,25)14-8-9-15-16(11-14)26-18(20-15)21-17(23)12-6-5-7-13(19)10-12/h5-11H,3-4H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRLCSQLCMFESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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